molecular formula C20H18F2N6O B2643128 (2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1020978-57-7

(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2643128
CAS RN: 1020978-57-7
M. Wt: 396.402
InChI Key: YBWPLOVZYRXBPI-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18F2N6O and its molecular weight is 396.402. The purity is usually 95%.
BenchChem offers high-quality (2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis of related compounds, such as piperidine and pyridazinone derivatives , indicates the interest in developing efficient synthetic pathways for potential pharmacological agents. For example, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride involved amidation, Friedel-crafts acylation, and hydration, indicating the chemical versatility and reactivity of difluorophenyl-piperazinyl methanones (Zheng Rui, 2010). This process highlights the methodology for synthesizing structurally complex and pharmacologically relevant compounds.

Pharmacokinetics and Metabolism

Studies on related compounds such as dipeptidyl peptidase IV inhibitors reveal insights into the metabolism, excretion, and pharmacokinetics, providing a basis for understanding how such compounds behave in biological systems. The metabolism pathways include hydroxylation, amide hydrolysis, and N-dealkylation, indicating the role of cytochrome P450 enzymes in their biotransformation (Raman K. Sharma et al., 2012). Such information is crucial for developing compounds with optimal pharmacological profiles.

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives highlight the potential therapeutic applications of these compounds. Certain derivatives exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Molecular Docking and Interaction Studies

Research on the molecular interaction of cannabinoid receptor antagonists emphasizes the significance of understanding the binding mechanisms of these compounds at the molecular level. This knowledge aids in the design of compounds with targeted pharmacological effects, demonstrating the application of computational tools in drug discovery (J. Shim et al., 2002).

Potential Antipsychotic Applications

Studies on heterocyclic compounds with affinity for dopamine and serotonin receptors offer insights into the development of novel antipsychotic agents. The structural modification of these compounds to improve their receptor affinity and selectivity underscores the potential of difluorophenyl-piperazinyl methanones and related structures in psychiatric medication (Devin M Swanson et al., 2009).

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O/c21-15-2-1-3-16(22)19(15)20(29)28-12-10-27(11-13-28)18-5-4-17(25-26-18)24-14-6-8-23-9-7-14/h1-9H,10-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWPLOVZYRXBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

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